(Z)-9-Pentadecenoic acid (Z)-9-Pentadecenoic acid (9Z)-pentadecenoic acid is a 9-pentadecenoic acid in which the double bond adopts cis-configuration. It is a conjugate acid of a (9Z)-pentadecenoate.
(Z)-9-Pentadecenoic acid is a natural product found in Elaeagnus angustifolia with data available.
Brand Name: Vulcanchem
CAS No.: 1903-03-3
VCID: VC16965298
InChI: InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h6-7H,2-5,8-14H2,1H3,(H,16,17)/b7-6-
SMILES:
Molecular Formula: C15H28O2
Molecular Weight: 240.38 g/mol

(Z)-9-Pentadecenoic acid

CAS No.: 1903-03-3

Cat. No.: VC16965298

Molecular Formula: C15H28O2

Molecular Weight: 240.38 g/mol

* For research use only. Not for human or veterinary use.

(Z)-9-Pentadecenoic acid - 1903-03-3

Specification

CAS No. 1903-03-3
Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
IUPAC Name (Z)-pentadec-9-enoic acid
Standard InChI InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h6-7H,2-5,8-14H2,1H3,(H,16,17)/b7-6-
Standard InChI Key DJCQJZKZUCHHAL-SREVYHEPSA-N
Isomeric SMILES CCCCC/C=C\CCCCCCCC(=O)O
Canonical SMILES CCCCCC=CCCCCCCCC(=O)O

Introduction

Molecular and Structural Characteristics

Chemical Identity

(Z)-9-Pentadecenoic acid (PubChem CID: 11708534) is a 15-carbon fatty acid with a cis double bond between carbons 9 and 10. Its IUPAC name is (Z)-pentadec-9-enoic acid, and it belongs to the lipid class of unsaturated fatty acids (LMFA01030866 in Lipid Maps) . The compound’s molecular weight is 240.38 g/mol, with a computed XLogP3 value of 5.9, indicating high lipophilicity . Its SMILES notation, CCCCC/C=C\CCCCCCCC(=O)O\text{CCCCC/C=C\CCCCCCCC(=O)O}, and InChIKey (DJCQJZKZUCHHAL-SREVYHEPSA-N) provide unambiguous structural identifiers .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC15H28O2\text{C}_{15}\text{H}_{28}\text{O}_2PubChem
Molecular Weight240.38 g/molPubChem
XLogP35.9PubChem
Hydrogen Bond Donors1PubChem
Rotatable Bond Count12PubChem
Topological Polar Surface Area37.3 ŲPubChem

Natural Occurrence and Biosynthesis

Biological Sources

(Z)-9-Pentadecenoic acid has been isolated from Elaeagnus angustifolia, a plant species known for its medicinal properties . This occurrence suggests a role in plant lipid metabolism, possibly as a membrane fluidity modulator or signaling molecule. Notably, its trans-isomer, (E)-9-pentadecenoic acid, is reported in the fish species Osmerus mordax, highlighting stereochemical diversity in biological systems .

Synthetic Approaches

Historical Context

Early syntheses of unsaturated fatty acids relied on Wittig reactions or partial hydrogenation of alkynes, but these methods often suffered from low stereoselectivity. A 2007 study demonstrated an improved route for (Z)-14-methyl-9-pentadecenoic acid using (trimethylsilyl)acetylene, achieving 16% yield over seven steps . Although this targets a methylated derivative, the methodology informs potential adaptations for (Z)-9-pentadecenoic acid synthesis.

Stepwise Synthesis Strategy

  • Starting Material: 8-Bromo-1-octanol.

  • Alkyne Coupling: Reaction with (trimethylsilyl)acetylene forms a terminal alkyne intermediate.

  • Hydrogenation: Selective hydrogenation preserves the cis configuration.

  • Carboxylic Acid Formation: Oxidation of the alcohol terminus yields the final product .

Table 2: Synthetic Yield Comparison

Biochemical and Pharmacological Insights

Enzyme Inhibition

(Z)-14-Methyl-9-pentadecenoic acid, a structural analog, inhibits human topoisomerase I at 500 μM, suggesting potential anticancer properties . While direct evidence for (Z)-9-pentadecenoic acid is lacking, its structural similarity implies possible interactions with DNA-processing enzymes.

Membrane Interactions

The cis double bond introduces a 30° kink in the hydrocarbon chain, reducing packing efficiency in lipid bilayers. This property may enhance membrane fluidity, analogous to oleic acid’s role in biological membranes.

Applications and Future Directions

Industrial Uses

High lipophilicity (XLogP3 = 5.9) positions (Z)-9-pentadecenoic acid as a candidate for lubricants or surfactants. Its natural origin also appeals to green chemistry initiatives.

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